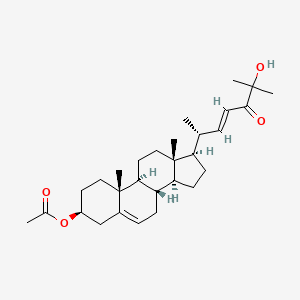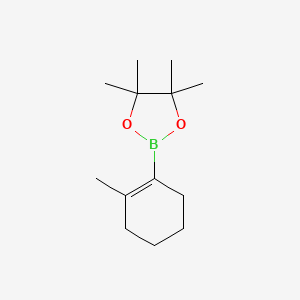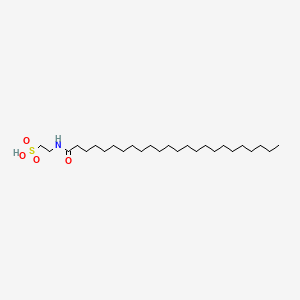
3-Bromo-6-ethynylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-6-ethynylpyridazine is a chemical compound with the molecular formula C6H3BrN2 . It has an average mass of 183.005 Da and a monoisotopic mass of 181.947952 Da . This compound is useful in organic synthesis .
Molecular Structure Analysis
The molecular structure of similar compounds has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical and Chemical Properties Analysis
This compound has a molecular formula of C6H3BrN2, an average mass of 183.005 Da, and a monoisotopic mass of 181.947952 Da .Scientific Research Applications
Biorthogonal Chemistry and Protein Labeling
One notable application of derivatives related to 3-bromo-6-ethynylpyridazine is in the field of biorthogonal chemistry, particularly for protein labeling. The synthesis of 3-bromo-1,2,4,5-tetrazine, which shares a structural motif with this compound, illustrates its utility in scalable and metal-free methods. This compound exhibits excellent reactivity, enabling chemoselective protein labeling through nucleophilic aromatic substitutions under mild conditions. It has been used to achieve site-selective labeling of proteins, demonstrating its potential in therapeutic applications and biochemical research (Ros et al., 2020).
Medicinal Chemistry Scaffold
3-Bromo-pyridazines, derivatives closely related to this compound, serve as crucial scaffolds in medicinal chemistry. Their synthesis through Lewis acid-mediated cycloaddition reactions highlights the ability to obtain functionalized pyridazines with high regiocontrol. This method facilitates the selective preparation of 3-bromo-pyridazines, which are valuable for the development of medicinal compounds and crop protection agents. The subsequent functionalization of these pyridazines demonstrates their versatility as intermediates in organic synthesis (Schnell et al., 2021).
Synthetic Intermediates
Compounds related to this compound have been synthesized as intermediates for further chemical transformations. For example, the preparation of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid demonstrates its role as an intermediate in the synthesis of new insecticides. The process involves nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis steps, illustrating the compound's utility in complex organic syntheses (Wen-bo, 2011).
Antimicrobial and Antifungal Agents
Derivatives of this compound have been evaluated for their potential antimicrobial and antifungal activities. Novel pyrazole, coumarin, and pyridazine derivatives have been synthesized and tested against various bacterial and fungal strains. Some of these compounds have shown promising results as antimicrobial and antifungal agents, indicating the potential for further development into therapeutic agents (Wardakhan & Louca, 2007).
Properties
IUPAC Name |
3-bromo-6-ethynylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c1-2-5-3-4-6(7)9-8-5/h1,3-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWYPJJAGCIQLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
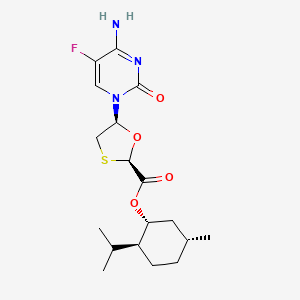
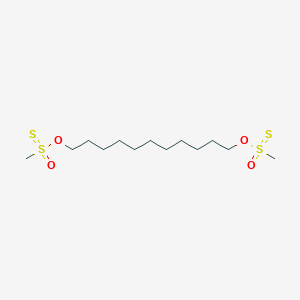
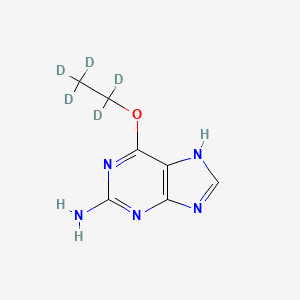


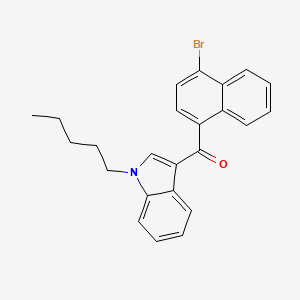
![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide](/img/structure/B566175.png)
![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester](/img/structure/B566176.png)

